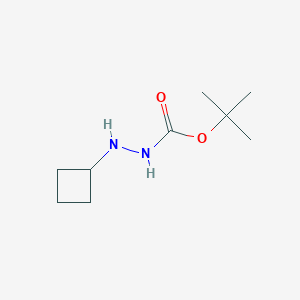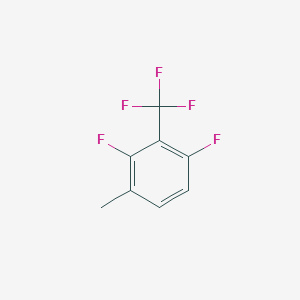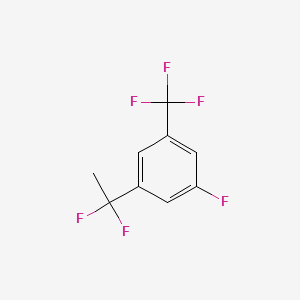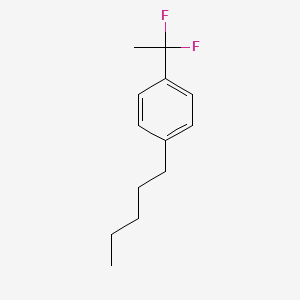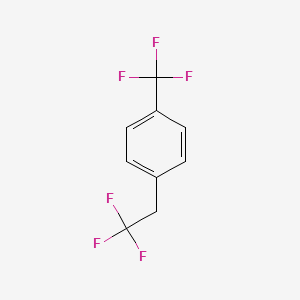
1-(2,2,2-Trifluoroethyl)-4-(trifluoromethyl)benzene
Übersicht
Beschreibung
1-(2,2,2-Trifluoroethyl)-4-(trifluoromethyl)benzene is a chemical compound. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of this compound is not explicitly provided in the available resources .Chemical Reactions Analysis
Specific chemical reactions involving this compound are not detailed in the available literature .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not extensively documented in the available resources .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis
- Regiocontrolled Hydroarylation : 1-(2,2,2-Trifluoroethyl)-4-(trifluoromethyl)benzene and similar compounds undergo regioselective reactions, yielding high yields of diarylethenes and other products, demonstrating utility in chemical synthesis (Alkhafaji et al., 2013).
Polymer Chemistry
- Synthesis of Polyetherimide : Novel fluorine-containing polyetherimides have been synthesized using derivatives of this compound, showing its application in creating new materials (Yu Xin-hai, 2010).
Organic Electronics
- Electrochemical Fluorination : Research has shown that trifluoromethyl-substituted benzenes, similar to this compound, can be electrochemically fluorinated to yield perfluorocyclohexane derivatives, suggesting potential applications in organic electronics (Yonekura et al., 1976).
Photochemistry
- Fluorescence Spectra and Quenching : The fluorescence spectra of fluoro(trifluoromethyl)benzenes, including compounds similar to this compound, have been studied for their quenching properties in the gas phase, relevant to photochemical applications (Al-ani, 1973).
Materials Science
- Synthesis of Hyperbranched Poly(arylene ether)s : A study demonstrated the synthesis of hyperbranched poly(arylene ether)s using a new activated trifluoro monomer, related to this compound, highlighting its importance in developing new materials with high molecular weight and thermal stability (Banerjee et al., 2009).
Analytical Chemistry
- Spectroscopic Characterization : Spectroscopic methods have been used to characterize compounds like this compound, providing insights into their molecular and crystalline structures, crucial for analytical chemistry applications (Stalke & Whitmire, 1990).
Medicinal Chemistry
- Palladium-catalyzed Trifluoroethylation : Research on the trifluoroethylation of organoboronic acids highlights the potential of using trifluoromethyl-substituted compounds in medicinal chemistry for introducing fluorinated moieties into organic molecules (Zhao & Hu, 2012).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(2,2,2-trifluoroethyl)-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F6/c10-8(11,12)5-6-1-3-7(4-2-6)9(13,14)15/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATCRSHAVNQIXGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


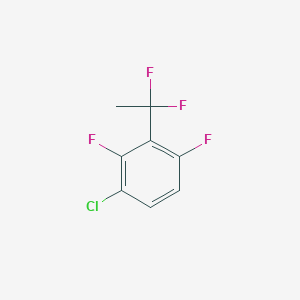


![2,4-Dichloro-6,7-dihydrothieno[3,2-D]pyrimidine](/img/structure/B1390551.png)
